molecular formula C12H14ClNOS B285963 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one oxime

2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one oxime

Cat. No. B285963
M. Wt: 255.76 g/mol
InChI Key: LUPJTBZXMXKADY-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one oxime is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one oxime has been studied extensively for its potential applications in various fields of research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, it has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. Furthermore, it has been studied for its potential use as a drug delivery system and has been shown to have good stability and solubility properties.

Mechanism of Action

The mechanism of action of 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one oxime is not fully understood. However, it has been shown to inhibit the expression of pro-inflammatory cytokines and has been shown to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one oxime has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, it has been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth. Furthermore, it has been shown to have good stability and solubility properties, which make it a potential drug delivery system.

Advantages and Limitations for Lab Experiments

2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one oxime has various advantages and limitations for lab experiments. One advantage is that it has been shown to have good stability and solubility properties, which make it a potential drug delivery system. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, which make it a potential treatment for various diseases. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to determine the exact effects of the compound.

Future Directions

There are various future directions for the study of 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one oxime. One future direction is to further study the mechanism of action to better understand the effects of the compound. Additionally, further research can be done to determine the potential use of the compound in drug delivery systems. Furthermore, more research can be done to determine the potential use of the compound in the treatment of various diseases, including inflammatory diseases and cancer. Overall, there is a lot of potential for the study of 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one oxime, and further research is needed to fully understand its potential applications.

Synthesis Methods

2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one oxime has been synthesized through various methods, including the reaction of 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one with hydroxylamine hydrochloride in the presence of a base. This method yields a high purity product and has been used in various research studies.

properties

Molecular Formula

C12H14ClNOS

Molecular Weight

255.76 g/mol

IUPAC Name

(NE)-N-(2-chlorospiro[5H-cyclopenta[b]thiophene-6,1//'-cyclohexane]-4-ylidene)hydroxylamine

InChI

InChI=1S/C12H14ClNOS/c13-10-6-8-9(14-15)7-12(11(8)16-10)4-2-1-3-5-12/h6,15H,1-5,7H2/b14-9+

InChI Key

LUPJTBZXMXKADY-NTEUORMPSA-N

Isomeric SMILES

C1CCC2(CC1)C/C(=N\O)/C3=C2SC(=C3)Cl

SMILES

C1CCC2(CC1)CC(=NO)C3=C2SC(=C3)Cl

Canonical SMILES

C1CCC2(CC1)CC(=NO)C3=C2SC(=C3)Cl

Origin of Product

United States

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